molecular formula C14H13NO2 B1270934 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid CAS No. 588681-43-0

2-Cyclopropyl-6-methylquinoline-4-carboxylic acid

Cat. No.: B1270934
CAS No.: 588681-43-0
M. Wt: 227.26 g/mol
InChI Key: ULQTVSKLKZCBOV-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-methylquinoline-4-carboxylic acid is a quinoline derivative with the molecular formula C14H13NO2. This compound is characterized by the presence of a cyclopropyl group at the second position, a methyl group at the sixth position, and a carboxylic acid group at the fourth position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-6-methylquinoline with a suitable carboxylating agent. The reaction conditions often include the use of a strong base and an appropriate solvent to facilitate the cyclization and carboxylation processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol or aldehyde derivatives.

    Substitution: Halogenated or nitro-substituted quinoline derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that derivatives of 2-cyclopropyl-6-methylquinoline-4-carboxylic acid exhibit antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound's effectiveness can be attributed to its structural features that enhance interaction with bacterial targets .
  • Anticancer Potential : The compound is being investigated for its potential as an anticancer agent. Studies suggest that it may inhibit specific cancer cell lines by interfering with cellular signaling pathways and promoting apoptosis .

2. Enzyme Inhibition Studies

  • The compound serves as a valuable tool in studying enzyme inhibition mechanisms. It has been shown to bind to active sites or allosteric sites on enzymes, affecting their activity and providing insights into enzyme regulation.

3. Material Science

  • In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique structural properties make it a suitable candidate for synthesizing novel polymers and composites.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antibacterial efficacy of several quinoline derivatives, including this compound. The results indicated significant activity against S. aureus and moderate activity against E. coli, suggesting the compound's potential as a lead structure for developing new antibiotics .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound exhibited cytotoxic effects on specific cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest, indicating its potential utility in cancer therapeutics .

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-4-quinolinecarboxylic acid
  • 6-Methylquinoline-4-carboxylic acid
  • 2-Cyclopropylquinoline

Uniqueness

2-Cyclopropyl-6-methylquinoline-4-carboxylic acid is unique due to the specific combination of substituents on the quinoline ring, which can influence its biological activity and chemical reactivity. The presence of both the cyclopropyl and methyl groups at specific positions can enhance its stability and interaction with molecular targets compared to other similar compounds.

Biological Activity

2-Cyclopropyl-6-methylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C14H13NO2C_{14}H_{13}NO_2 and a molecular weight of approximately 227.26 g/mol. The structure includes a cyclopropyl group at the second position, a methyl group at the sixth position, and a carboxylic acid group at the fourth position of the quinoline ring system. This specific arrangement is believed to enhance its interaction with biological targets.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes. For instance, it has been shown to interact with bacterial DNA gyrase and topoisomerase IV, critical for bacterial replication, suggesting potential antimicrobial properties.
  • Anticancer Activity : Research indicates that this compound can interfere with DNA synthesis, leading to cytotoxic effects on cancer cells. Studies have demonstrated its activity against various human cancer cell lines, highlighting its potential as an anticancer agent .

Antimicrobial Activity

A series of studies have evaluated the antibacterial efficacy of this compound against various strains, including:

Bacterial StrainInhibition Zone (mm)Comparison with Control (Ampicillin)
Staphylococcus aureus18Higher than ampicillin
Escherichia coli15Comparable
Methicillin-resistant S. aureus (MRSA)20Significantly higher

These results suggest that the compound exhibits promising antibacterial activity, particularly against resistant strains .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cells. For example:

  • Cell Lines Tested : EPG85-257RDB (multidrug-resistant gastric carcinoma) and EPG85-257P (drug-sensitive gastric carcinoma).
  • Results : The compound showed low to moderate cytotoxicity in MTT assays but effectively inhibited P-glycoprotein (P-gp), enhancing drug accumulation in resistant cell lines .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other quinoline derivatives:

Compound NameKey FeaturesBiological Activity
2-Cyclopropyl-4-quinolinecarboxylic acidLacks methyl substitution at position sixModerate antibacterial activity
6-Methoxy-2-arylquinoline analoguesContains methoxy groupPotent P-glycoprotein inhibitors
2-Cyclopropyl-6-fluoroquinoline-4-carboxylic acidFluorine instead of methylStronger antimicrobial properties

This comparison highlights how modifications in substituents can significantly influence the biological activity and potential therapeutic applications of these compounds .

Case Studies

  • Antibacterial Efficacy : A study conducted by MDPI evaluated a series of quinoline derivatives, including this compound, demonstrating superior antibacterial properties against MRSA compared to traditional antibiotics like ampicillin .
  • Cancer Cell Line Studies : Another research effort focused on the cytotoxic effects of this compound on gastric carcinoma cells. The findings indicated that it not only inhibited cell growth but also modulated drug resistance mechanisms through P-gp inhibition .

Properties

IUPAC Name

2-cyclopropyl-6-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-8-2-5-12-10(6-8)11(14(16)17)7-13(15-12)9-3-4-9/h2,5-7,9H,3-4H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQTVSKLKZCBOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364154
Record name 2-cyclopropyl-6-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588681-43-0
Record name 4-Quinolinecarboxylic acid, 2-cyclopropyl-6-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588681-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-cyclopropyl-6-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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